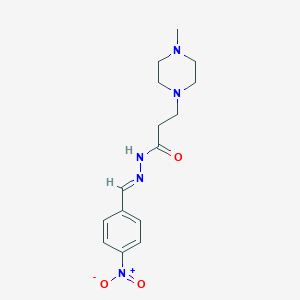

3-(4-methyl-1-piperazinyl)-N'-(4-nitrobenzylidene)propanohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydrazone derivatives, including compounds related to "3-(4-methyl-1-piperazinyl)-N'-(4-nitrobenzylidene)propanohydrazide," often involves the reaction of acetohydrazide with aromatic aldehydes. For example, a series of compounds were obtained via reaction of 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide with aromatic aldehydes, resulting in N′-(2,4-disubstitutedbenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide derivatives (Kaya et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(4-methyl-1-piperazinyl)-N'-(4-nitrobenzylidene)propanohydrazide" is often elucidated using various spectroscopic methods. For instance, the crystal structure can be determined by single crystal X-ray crystallography, revealing details such as unit cell dimensions, hydrogen bonding, and intermolecular interactions (Somagond et al., 2018).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, leading to the formation of new derivatives. The reactivity and potential transformations are crucial for understanding their chemical behavior and applications. For example, synthesis routes can lead to the formation of Schiff base compounds, which are characterized by their NMR, IR, and mass spectral data, providing insight into their chemical properties (Karrouchi et al., 2021).

Applications De Recherche Scientifique

Anticholinesterase Activities

Research on hydrazone derivatives, including those synthesized from piperazine and aromatic aldehydes, has demonstrated potential anticholinesterase activities. These compounds, obtained via specific chemical reactions, were tested for their inhibition potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some showing promising results as inhibitors. These findings suggest applications in treating diseases characterized by cholinesterase imbalance, such as Alzheimer's disease (Kaya et al., 2016).

Polymer Synthesis

The synthesis of ordered polymers and polyamides using piperazine as a monomer has been explored in several studies. These polymers, created through direct polycondensation processes, exhibit unique properties such as solubility in specific solvents and potential for high molecular weight. The research underscores the utility of piperazine derivatives in creating new materials with potential applications in various industries, including pharmaceuticals, textiles, and biodegradable plastics (Yu et al., 1999; Hattori & Kinoshita, 1979).

Antimicrobial and Antibacterial Properties

The synthesis and evaluation of piperazine derivatives have also revealed their significant antimicrobial and antibacterial activities. These compounds, characterized by their specific substituents and structural modifications, have been tested against a variety of microbial strains, demonstrating their potential as leads for developing new antimicrobial agents. This area of research highlights the importance of piperazine derivatives in addressing the growing concern of antibiotic resistance (Keypour et al., 2017; Foroumadi et al., 2005).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of hydrazone compounds, including those related to piperazine, have shown promising results for applications in optical device technology. These studies focus on measuring parameters such as the nonlinear refractive index and absorption coefficient, with findings suggesting the potential of these compounds in developing optical limiters and switches, which are crucial components in modern telecommunications and computing (Naseema et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methylpiperazin-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-18-8-10-19(11-9-18)7-6-15(21)17-16-12-13-2-4-14(5-3-13)20(22)23/h2-5,12H,6-11H2,1H3,(H,17,21)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFJZPLAOUYGRA-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylpiperazin-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)

![3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5545943.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)

![2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B5545977.png)

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)